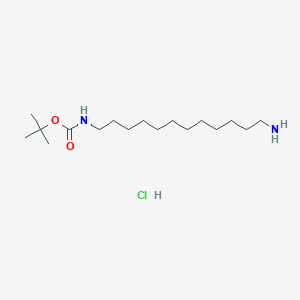

Boc-DADod*HCl

Description

Contextualization within Amine Protecting Group Strategies in Organic Synthesis

In the realm of organic synthesis, the protection of reactive functional groups is a fundamental strategy to achieve desired chemical transformations with high selectivity. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. chemistrysteps.com The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. numberanalytics.comwuxibiology.comfishersci.co.uk

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This forms a carbamate (B1207046), which effectively masks the nucleophilicity of the amine. chemistrysteps.com The deprotection is commonly achieved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate to regenerate the amine. chemistrysteps.comfishersci.co.uk The stability of the Boc group to most nucleophiles and bases allows for orthogonal protection strategies, where other protecting groups sensitive to these conditions can be selectively removed. organic-chemistry.org

Significance of Long-Chain Diamines as Synthetic Scaffolds

Long-chain diamines, such as 1,12-dodecanediamine, serve as versatile synthetic scaffolds. Their two primary amine groups, separated by a flexible alkyl chain, allow for the construction of a wide array of complex molecules. These diamines are crucial monomers in the synthesis of polyamides and polyureas, which have applications in materials science. ontosight.aiasm.org

In medicinal chemistry and drug design, long-chain diamines are used as linkers to connect different molecular fragments, influencing the pharmacokinetic and pharmacodynamic properties of the resulting conjugates. nih.gov The ability to selectively modify one of the amine groups while leaving the other available for further reactions is critical for these applications. This is where mono-protected diamines like Boc-DADod*HCl become invaluable. The selective mono-protection of symmetrical diamines is a key step in synthesizing biologically important compounds and functional materials. researchgate.net

Overview of Scholarly Investigations Pertaining to this compound

Scholarly investigations involving this compound and related mono-Boc protected long-chain diamines are diverse. Research has focused on efficient and selective methods for the mono-Boc protection of diamines. One common strategy involves the mono-protonation of the diamine with one equivalent of an acid, like HCl, followed by treatment with Boc₂O. researchgate.netscielo.org.mx This "one-pot" procedure has been shown to be effective for a range of diamines. scielo.org.mxresearchgate.net

Studies have explored the use of these mono-protected diamines in various synthetic contexts. For instance, they have been utilized in the synthesis of inhibitors for enzymes like dipeptidyl peptidase 4 (DPP4), where the diamine acts as a linker. nih.gov The synthesis of such compounds often involves the initial reaction of a Boc-protected diamine, followed by deprotection to yield the final active molecule. nih.gov Furthermore, these compounds have been employed in the creation of supramolecular structures and as components in the synthesis of complex natural products.

The hydrochloride salt form, as in this compound, often aids in the handling and purification of the compound. The deprotection of the Boc group can be achieved using gaseous hydrochloric acid, which can be a clean and efficient method, yielding the hydrochloride salt of the deprotected amine directly. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₇H₃₇ClN₂O₂ |

| Molecular Weight | 336.94 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol (B129727), chloroform, and dichloromethane (B109758). |

Key Research Findings on Mono-Boc Protected Diamines

| Research Area | Key Findings |

| Selective Synthesis | "One-pot" methods using an acid like HCl or an in-situ source such as Me₃SiCl or SOCl₂ with methanol, followed by Boc₂O addition, provide an efficient route to mono-Boc protected diamines with good yields. researchgate.netscielo.org.mxresearchgate.net |

| Medicinal Chemistry | Mono-Boc protected diamines, including those with a dodecane (B42187) spacer, are used as linkers in the synthesis of enzyme inhibitors, such as those for DPP4. nih.gov |

| Material Science | These compounds serve as building blocks for creating polymers and supramolecular assemblies. ontosight.ai |

| Deprotection | The Boc group can be removed under mild acidic conditions, often using HCl in an organic solvent or gaseous HCl, to yield the corresponding diamine hydrochloride. fishersci.co.ukresearchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl N-(12-aminododecyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O2.ClH/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18;/h4-15,18H2,1-3H3,(H,19,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYOACGULWTOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of N Boc Cleavage in the Context of Hcl

Fundamental Mechanisms of Acid-Catalyzed Carbamate (B1207046) Deprotection

The acid-catalyzed deprotection of Boc-protected amines proceeds through a well-established mechanism. commonorganicchemistry.comcommonorganicchemistry.com The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as HCl. commonorganicchemistry.commasterorganicchemistry.com This initial step is a rapid equilibrium.

Following protonation, the molecule undergoes fragmentation, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. commonorganicchemistry.comcommonorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. commonorganicchemistry.commasterorganicchemistry.com Under the acidic reaction conditions, the newly formed amine is protonated, resulting in the formation of its corresponding salt, in this case, the hydrochloride salt. commonorganicchemistry.com

Protonation of the carbamate carbonyl oxygen. commonorganicchemistry.commasterorganicchemistry.com

Elimination of the tert-butyl group as a stable carbocation. commonorganicchemistry.commasterorganicchemistry.com

Formation of an unstable carbamic acid intermediate. commonorganicchemistry.comcommonorganicchemistry.com

Spontaneous decarboxylation of the carbamic acid to give the free amine and carbon dioxide. commonorganicchemistry.commasterorganicchemistry.com

Protonation of the amine to form the ammonium (B1175870) salt. commonorganicchemistry.com

Kinetic Studies on HCl-Mediated Boc Deprotection Rates and Orders

Kinetic studies have provided valuable insights into the HCl-mediated deprotection of Boc groups. Research has shown that the rate of this reaction can exhibit a second-order dependence on the concentration of HCl. acs.orgresearcher.lifescribd.comnih.gov This second-order kinetic dependence has been observed in the deprotection of different Boc-protected amines using not only HCl but also other strong acids like sulfuric acid and methanesulfonic acid. acs.orgresearcher.lifescribd.com

This kinetic behavior is rationalized by a mechanism involving a rapid equilibrium protonation of the Boc group, followed by a rate-limiting, general acid-catalyzed separation of a reversibly formed ion-molecule pair that results from the fragmentation of the protonated carbamate. acs.orgresearcher.lifenih.gov In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess of the acid to achieve a reasonable reaction rate and can display an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. acs.orgresearcher.lifenih.gov

The rate of deprotection is also influenced by the reaction temperature. For instance, studies on the thermal deprotection of N-Boc protected amines have shown that higher temperatures are required to achieve efficient deprotection, with the necessary temperature varying depending on the nature of the amine (aryl vs. alkyl). acs.org

Table 1: Kinetic Data for HCl-Mediated Boc Deprotection

| Substrate | Acid | Solvent | Temperature (°C) | Kinetic Order in Acid | Reference |

| Boc-protected thioester | HCl | Toluene/Propan-2-ol | 30, 50 | Second | acs.orgscribd.com |

| Boc-protected tosylate | HCl | Toluene/Propan-2-ol | 50 | Second | acs.orgscribd.com |

| Boc-protected tosylate | H₂SO₄ | Toluene/Propan-2-ol | 50 | Second | acs.orgscribd.com |

| Boc-protected tosylate | CH₃SO₃H | Toluene/Propan-2-ol | 50 | Second | acs.orgscribd.com |

| Boc-protected tosylate | TFA | Toluene/Propan-2-ol | 50 | Inverse | acs.orgnih.gov |

Factors Influencing Reaction Pathway and Byproduct Formation in Deprotection

Several factors can influence the reaction pathway and lead to the formation of byproducts during the HCl-mediated deprotection of Boc groups. fishersci.co.ukcommonorganicchemistry.comiris-biotech.detotal-synthesis.com

One of the primary factors is the generation of the highly reactive tert-butyl cation intermediate. acsgcipr.orgacsgcipr.org This cation can undergo several competing reactions:

Deprotonation: It can lose a proton to form isobutylene (B52900) gas. commonorganicchemistry.comacsgcipr.org

Alkylation: It can act as an alkylating agent, reacting with nucleophilic sites within the substrate or product molecule. acsgcipr.org Functional groups that are particularly susceptible to this side reaction include amidines, guanidines, thiols, and electron-rich aromatic rings. acsgcipr.org

Reaction with Solvent: The tert-butyl cation can react with nucleophilic solvents. For example, in the presence of water, it can form tert-butyl alcohol. researchgate.net

Polymerization: Under acidic conditions, isobutylene can oligomerize. commonorganicchemistry.com

The choice of acid and its concentration can also impact the reaction. While strong acids like HCl are effective for Boc deprotection, they can also cleave other acid-labile protecting groups if present in the molecule. fishersci.co.ukresearchgate.net The use of a large excess of acid, which may be necessary for some substrates, can increase the likelihood of side reactions. acs.org

To mitigate the formation of byproducts from the tert-butyl cation, scavengers are often added to the reaction mixture. organic-chemistry.orgacsgcipr.org These scavengers are nucleophilic species that can trap the tert-butyl cation, preventing it from reacting with the desired product or other sensitive functional groups.

The nature of the substrate itself plays a crucial role. The electronic and steric environment of the Boc-protected amine can influence the rate of deprotection and the propensity for side reactions. For instance, the deprotection of N-Boc aryl amines is generally more efficient than that of N-Boc alkyl amines under thermal conditions. acs.org

Table 2: Common Byproducts and Influencing Factors in Boc Deprotection

| Byproduct | Formation Pathway | Influencing Factors | Mitigation Strategies | Reference |

| Isobutylene | Deprotonation of tert-butyl cation | Acid concentration, temperature | Venting of the reaction system | commonorganicchemistry.comacsgcipr.org |

| tert-Alkylated products | Reaction of tert-butyl cation with nucleophiles | Presence of nucleophilic functional groups (thiols, electron-rich aromatics) | Addition of scavengers | acsgcipr.org |

| tert-Butyl alcohol | Reaction of tert-butyl cation with water | Presence of water in the reaction mixture | Use of anhydrous conditions | researchgate.net |

| Isobutylene oligomers | Polymerization of isobutylene | High acid concentration | Controlled reaction conditions | commonorganicchemistry.com |

Advanced Analytical Methodologies for Characterization in Research

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of Boc-DADod*HCl and for monitoring the progress of reactions involving its synthesis, such as the mono-Boc protection of 1,12-diaminododecane (B1677605). rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for the qualitative analysis of the mono-Boc protection of 1,12-diaminododecane. The reaction progress can be monitored by observing the disappearance of the starting diamine and the appearance of the mono-protected product. rsc.orgchemicalbook.com Different solvent systems can be employed as the mobile phase to achieve optimal separation. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common choice. cdnsciencepub.com Another effective mobile phase for both reaction monitoring and subsequent purification by column chromatography is a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH). researchgate.net The mono-Boc protected product is expected to have a higher Rf value than the more polar di-amine starting material on a normal-phase silica (B1680970) gel plate.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. For the analysis of related Boc-protected diamines, reversed-phase HPLC is often employed. A common setup includes a C18 column with a gradient elution system. acs.org A typical mobile phase consists of a mixture of water (solvent A) and acetonitrile (B52724) (solvent B), with the gradient running from a low to a high percentage of solvent B over a set period. acs.org Detection is commonly performed using a UV detector. While a specific HPLC method for this compound is not detailed in the provided literature, a general approach for similar compounds can be adapted.

Interactive Table: Chromatographic Methods for Boc-Amine Analysis

| Technique | Application | Stationary Phase | Mobile Phase Example | Detection |

| TLC | Reaction Monitoring | Silica Gel | Hexane/EtOAc, CH2Cl2/MeOH cdnsciencepub.comresearchgate.net | UV Light, Staining Reagents |

| HPLC | Purity Analysis | C18 | Water/Acetonitrile Gradient acs.org | UV Detector |

| Column Chromatography | Purification | Silica Gel | Hexane/EtOAc, CH2Cl2/MeOH cdnsciencepub.comresearchgate.net | Fraction Collection & Analysis |

Spectroscopic Approaches for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For the non-hydrochloride form, tert-butyl (12-aminododecyl)carbamate, characteristic signals are observed. rsc.org

¹H NMR: In the ¹H NMR spectrum (in CDCl₃), a broad multiplet corresponding to the NH proton of the carbamate (B1207046) group appears around δ 4.75-4.10 ppm. The protons of the methylene (B1212753) groups adjacent to the nitrogen atoms (CH₂-N) show signals at approximately δ 3.10 ppm (quartet) and δ 2.68 ppm (triplet). The large singlet at around δ 1.44 ppm is characteristic of the nine protons of the tert-butyl (Boc) group. The extensive methylene chain (-(CH₂)₈-) protons appear as a broad multiplet between δ 1.55-1.20 ppm. rsc.org The presence of the hydrochloride salt in this compound would likely lead to a downfield shift and broadening of the signals for the protons near the primary amine group due to protonation.

¹³C NMR: The ¹³C NMR spectrum (in CDCl₃) of the free base shows a peak for the carbamate carbonyl carbon at δ 156.12 ppm and the quaternary carbon of the Boc group at δ 79.12 ppm. The carbons of the methylene groups attached to the nitrogens appear at δ 42.41 ppm and δ 40.78 ppm. The carbons of the Boc group's methyls are observed at δ 28.58 ppm, with the long alkyl chain carbons resonating between δ 26.95 and δ 33.99 ppm. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For tert-butyl (12-aminododecyl)carbamate, MALDI-TOF mass spectrometry shows the protonated molecule [M+H]⁺ at m/z 301.28 and the sodium adduct [M+Na]⁺ at m/z 323.26, confirming the molecular weight of 300.28 g/mol for the free base. rsc.org Analysis of this compound would be expected to show a similar molecular ion for the cationic portion.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups present in the molecule. scielo.org.mx The spectrum of tert-butyl (12-aminododecyl)carbamate shows characteristic absorption bands:

N-H stretching vibrations are observed around 3368 cm⁻¹. rsc.org

C-H stretching of the alkyl chain appears at 2920 and 2851 cm⁻¹. rsc.org

The C=O stretching of the carbamate group is prominent at 1686 cm⁻¹. rsc.org

N-H bending vibrations are seen around 1526 cm⁻¹. rsc.org For the hydrochloride salt, this compound, additional broad absorption bands are expected in the region of 2800-3200 cm⁻¹, which are characteristic of the N-H stretching vibrations of the primary ammonium (B1175870) (-NH₃⁺) group. researchgate.net The presence of these bands confirms the formation of the amine salt.

Interactive Table: Spectroscopic Data for tert-Butyl (12-aminododecyl)carbamate

| Technique | Feature | Chemical Shift / Wavenumber |

| ¹H NMR | -NH (carbamate) | δ 4.75-4.10 ppm rsc.org |

| -CH₂N- | δ 3.10 ppm, δ 2.68 ppm rsc.org | |

| -C(CH₃)₃ (Boc) | δ 1.44 ppm rsc.org | |

| -(CH₂)₈- | δ 1.55-1.20 ppm rsc.org | |

| ¹³C NMR | C=O (carbamate) | δ 156.12 ppm rsc.org |

| -C (CH₃)₃ (Boc) | δ 79.12 ppm rsc.org | |

| -CH₂N- | δ 42.41 ppm, δ 40.78 ppm rsc.org | |

| -C(C H₃)₃ (Boc) | δ 28.58 ppm rsc.org | |

| FTIR | N-H Stretch | ~3368 cm⁻¹ rsc.org |

| C-H Stretch | 2920, 2851 cm⁻¹ rsc.org | |

| C=O Stretch (carbamate) | ~1686 cm⁻¹ rsc.org | |

| N-H Bend | ~1526 cm⁻¹ rsc.org |

Method Development and Validation for Related Amine Hydrochloride Analysis

The development and validation of analytical methods are critical for the quality control of this compound and related amine hydrochlorides. This involves establishing procedures to ensure that an analytical method is accurate, precise, specific, and robust for its intended purpose.

The synthesis of amine hydrochlorides can be achieved by treating the corresponding amine with hydrochloric acid. nih.gov The analysis of these salts requires consideration of their ionic nature. For instance, in the case of ion-exchange chromatography, methods have been developed for the analysis of HCl in different matrices, which could be adapted for the analysis of the hydrochloride content in amine salts. nih.gov

Method development for a series of related amine hydrochlorides would involve:

Selection of an appropriate chromatographic system: This includes choosing the right column (e.g., reversed-phase, ion-exchange) and optimizing the mobile phase composition to achieve good separation of the target analyte from potential impurities and by-products.

Optimization of detection parameters: For UV detection, the selection of the optimal wavelength is crucial for sensitivity.

Validation of the method: This would include assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

For the analysis of this compound, a key aspect would be to develop a method that can simultaneously quantify the main compound and any related impurities, such as the starting 1,12-diaminododecane, the di-Boc protected analog, or by-products from the synthesis.

Compound Names Table

| Abbreviation/Common Name | Chemical Name |

| This compound | N1-t-Butyloxycarbonyl-1,12-diaminododecane hydrochloride |

| tert-Butyl (12-aminododecyl)carbamate | tert-Butyl (12-aminododecyl)carbamate |

| 1,12-diaminododecane | 1,12-diaminododecane |

| Dichloromethane | Dichloromethane |

| Methanol | Methanol |

| Hexane | Hexane |

| Ethyl Acetate | Ethyl Acetate |

| Acetonitrile | Acetonitrile |

| Hydrochloric Acid | Hydrochloric Acid |

Research on Derivatization and Chemical Applications of Dadod*hcl

Utilization of 1,12-Diaminododecane (B1677605) Hydrochloride as a Bifunctional Building Block

1,12-Diaminododecane, the parent compound of Boc-DADod*HCl, is a linear aliphatic diamine recognized for its hydrophobicity, flexibility, and bifunctional reactivity. These characteristics make it a widely used component in various fields, including polymer synthesis and materials science, where it often serves as a cross-linker or a spacer.

The true synthetic utility of 1,12-diaminododecane is unlocked through monofunctionalization, a process that is challenging due to the identical reactivity of the two primary amine groups. The synthesis of this compound is a prime example of overcoming this challenge. A common laboratory-scale synthesis involves reacting 1,12-diaminododecane with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a biphasic system of dichloromethane (B109758) and water with a base like sodium hydroxide. chemicalbook.com This method allows for the selective protection of one amine group, yielding the mono-Boc-protected product which can then be converted to its hydrochloride salt. chemicalbook.com

The resulting Boc-DADodHCl is a versatile building block. The free primary amine is available for a wide array of chemical transformations, while the Boc-protected amine remains inert to most nucleophilic and basic conditions. chemicalbook.comorganic-chemistry.org This orthogonal protection strategy is fundamental to its application in multi-step syntheses. The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the second primary amine for further functionalization. acs.orgresearchgate.net This stepwise reactivity makes Boc-DADodHCl a valuable tool for chemists seeking to introduce a long, flexible diamine linker into a target molecule with precise control over the reaction sequence.

Formation of Amides, Ureas, and Other Nitrogen-Containing Linkages

The free primary amine of this compound readily participates in reactions to form various nitrogen-containing linkages, most notably amides and ureas. The amine group can react with carboxylic acids, activated esters (like NHS esters), and acyl halides to form stable amide bonds. chemicalbook.comorganic-chemistry.org This reaction is a cornerstone of peptide synthesis and the construction of various biologically active molecules and materials.

Furthermore, Boc-protected amines, such as the one in this compound after deprotection, can be transformed into ureas. A practical one-pot synthesis allows for the conversion of Boc-protected amines into both symmetrical and unsymmetrical ureas. researchgate.netnih.gov This process often involves the in-situ generation of an isocyanate from the Boc-protected amine, which then reacts with another amine to form the urea (B33335) linkage. nih.govorganic-chemistry.org Reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) can facilitate this transformation, providing high yields of the desired urea derivatives. organic-chemistry.orgresearchgate.net

The ability to form these linkages is critical in various applications. For instance, in the development of bioactive compounds, the urea functionality can act as a key hydrogen-bonding motif, influencing the molecule's interaction with its biological target. researchgate.net

Integration into Polymeric Structures and Supramolecular Assemblies

The bifunctional nature of 1,12-diaminododecane and its derivatives like this compound makes them excellent monomers for polymerization reactions. The two amine groups can react with difunctional compounds, such as dicarboxylic acids or diisocyanates, to form polyamides and polyureas, respectively. The long dodecamethylene chain imparts flexibility and hydrophobicity to the resulting polymer backbone.

In the realm of supramolecular chemistry, the ability of the diamine to form hydrogen bonds is crucial for the self-assembly of complex architectures. Cyclic peptides, for example, can self-assemble into nanotubular structures through intermolecular hydrogen bonding. acs.org The incorporation of flexible linkers like 1,12-diaminododecane can influence the packing and properties of these assemblies. The terminal amine groups can also be functionalized to direct the assembly process or to introduce specific functionalities to the surface of the supramolecular structure.

Moreover, recent research has explored the use of Boc protection in the context of metal-organic frameworks (MOFs). Protecting diamine-appended MOFs with Boc groups has been shown to enhance their stability and recyclability, particularly in the presence of moisture, which is crucial for applications like carbon dioxide capture. acs.org

Exploitation in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for screening purposes, often in the search for new drug candidates. Mono-protected diamines like this compound are valuable building blocks in this field. researchgate.net They allow for a divergent synthetic approach where a common core structure is elaborated with a variety of different substituents.

For example, the free amine of this compound can be reacted with a library of carboxylic acids to generate a diverse set of amides. Subsequently, the Boc group can be removed, and the newly liberated amine can be reacted with a second library of reagents, such as another set of carboxylic acids or isocyanates, to create a large and structurally diverse library of compounds. The Ugi reaction, a multi-component reaction often used in combinatorial synthesis, can also utilize N-Boc-protected diamines to generate complex molecular scaffolds. core.ac.uk This strategy significantly accelerates the discovery of molecules with desired properties.

Applications in Chemical Biology Research (e.g., as linkers for probes, scaffolds for biologically active molecules)

This compound, with its long, flexible, and hydrophobic 12-carbon chain, is an attractive linker candidate. chemicalbook.com The terminal amine groups provide convenient handles for conjugation to other molecules. For instance, it can be used to synthesize inhibitors of topoisomerase I, which are being investigated as potential anticancer agents. chemicalbook.comnih.gov In this context, the diaminoalkane chain acts as a "DNA-targeting" moiety, enhancing the compound's antiproliferative potency. nih.gov

The synthesis of PROTACs (Proteolysis Targeting Chimeras) is another area where this compound can be employed as a linker. chemicalbook.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's role is to bridge the target-binding and ligase-binding moieties, and its composition and length are crucial for optimal activity.

Furthermore, the ability to selectively deprotect the Boc group allows for the stepwise construction of complex bioconjugates. acs.org For example, one end of the diamine linker can be attached to a fluorescent dye, and after deprotection, the other end can be conjugated to a biomolecule of interest, creating a specific probe for biological imaging. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.